3-Isonitroso-2,4-pentanedione

Catalog No.
S9098860
CAS No.
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isonitroso-2,4-pentanedione

Product Name

3-Isonitroso-2,4-pentanedione

IUPAC Name

4-hydroxy-3-nitrosopent-3-en-2-one

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3

InChI Key

BMFNDMNRYPFUPF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)N=O)O

3-Isonitroso-2,4-pentanedione, also known as oxime-acetylacetone, is an organic compound with the chemical formula C5_5H7_7N\O3_3. It features a unique structural arrangement that includes a nitroso group (–NO) attached to the carbon chain of a diketone. This compound is characterized by its ability to undergo tautomerization, where it can exist in different structural forms, primarily as keto and enol tautomers. The presence of the nitroso group imparts distinctive chemical properties and reactivity compared to other diketones.

  • Tautomerization: The compound can rapidly interconvert between its keto and enol forms, which influences its reactivity and stability.
  • Oxidation Reactions: It can be oxidized to form various derivatives, including nitroso compounds and oxime ethers .
  • Amine Substitution Reactions: The nitroso group can participate in nucleophilic attacks by amines, leading to the formation of substituted products .
  • Cyclization Reactions: Under certain conditions, 3-Isonitroso-2,4-pentanedione can undergo cyclization to form cyclic structures, which can be useful in synthetic organic chemistry .

Research on the biological activity of 3-Isonitroso-2,4-pentanedione has indicated potential applications in medicinal chemistry. It exhibits:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.
  • Antioxidant Activity: The compound may also act as an antioxidant, scavenging free radicals and potentially mitigating oxidative stress in biological systems.
  • Enzyme Inhibition: Preliminary studies have indicated that it might inhibit certain enzymes, although detailed mechanisms remain to be fully elucidated.

The synthesis of 3-Isonitroso-2,4-pentanedione can be achieved through various methods:

  • Nitrosation of Diketones: One common method involves the nitrosation of 2,4-pentanedione using nitrous acid or sodium nitrite under acidic conditions. This reaction typically yields the isonitroso derivative.
  • Oxime Formation: Another approach is to react acetylacetone with hydroxylamine to directly form the oxime derivative which can then be further modified to obtain 3-Isonitroso-2,4-pentanedione.
  • Chemical Modification: Existing diketones can be chemically modified through oxidation or substitution reactions to introduce the nitroso group.

3-Isonitroso-2,4-pentanedione has several notable applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound can be used as a reagent for detecting metal ions due to its ability to form colored complexes.
  • Biological Research: Its potential biological activities make it a candidate for further research in drug development and biochemical studies.

Interaction studies involving 3-Isonitroso-2,4-pentanedione often focus on its reactivity with biological molecules:

  • Metal Ion Complexation: Investigations have shown that this compound can form stable complexes with transition metals, affecting their bioavailability and activity.
  • Reactivity with Amines: Studies have explored how 3-Isonitroso-2,4-pentanedione interacts with various amines, leading to insights into its potential as a building block for more complex molecules.

Several compounds share structural or functional similarities with 3-Isonitroso-2,4-pentanedione. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2,4-PentanedioneDiketone structure without nitroso groupCommonly used in organic synthesis
AcetylacetoneSimilar diketone structureKnown for its chelating properties
3-Nitro-2,4-pentanedioneContains a nitro group instead of a nitroso groupExhibits different reactivity patterns
Pentane-2,3,4-trioneA triketone structureMore oxidized state compared to diketones

The uniqueness of 3-Isonitroso-2,4-pentanedione lies in its combination of a diketone framework with a nitroso functional group. This dual functionality enhances its reactivity and potential applications compared to similar compounds that lack one or both features.

3-Isonitroso-2,4-pentanedione is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 4-hydroxy-3-nitrosopent-3-en-2-one. This name reflects the compound’s ketonic backbone, nitroso functional group, and hydroxyl substitution pattern. Alternative IUPAC interpretations include 3-(hydroxyimino)pentane-2,4-dione, which emphasizes the oxime (C=N–OH) moiety at position 3.

The compound is cataloged under multiple synonyms across chemical databases:

  • 2,3,4-Pentanetrione 3-oxime
  • 3-Oximino-2,4-pentanedione
  • Acetylhydroxyiminoacetone.

Its CAS Registry Number (29917-12-2) and MDL identifier (MFCD00466577) are critical for unambiguous industrial and academic referencing. The molecular formula C₅H₇NO₃ corresponds to a molecular weight of 129.11 g/mol, as calculated from isotopic composition.

Chemical Classification and Functional Groups

3-Isonitroso-2,4-pentanedione belongs to two overlapping chemical classes:

  • Oximes: Characterized by the C=N–OH functional group, oximes are typically derived from ketones or aldehydes reacting with hydroxylamine. In this compound, the oxime group (-NOH) is positioned at the central carbon of a diketone framework.
  • β-Diketones: The 2,4-pentanedione backbone (acetylacetone) provides two ketone groups at positions 2 and 4, enabling keto-enol tautomerism. Nitrosation at position 3 modifies this tautomeric equilibrium.

The compound’s structure integrates both features, yielding a nitroso-β-diketone hybrid. This duality facilitates unique reactivity, such as intramolecular hydrogen bonding between the oxime hydroxyl and adjacent carbonyl groups, as demonstrated in spectroscopic studies.

Historical Context of Discovery and Early Research

The synthesis of 3-isonitroso-2,4-pentanedione traces to mid-20th-century investigations into nitroso derivatives of β-diketones. Early methodologies involved nitrosation of acetylacetone (2,4-pentanedione) using sodium nitrite in acidic media, a pathway shared with related compounds like 3-nitrosoacetylacetone.

Key milestones include:

  • Structural Elucidation: X-ray crystallography and infrared spectroscopy in the 1970s confirmed the planar arrangement of the diketone-oxime system and identified intramolecular hydrogen bonding.
  • Tautomeric Studies: Research in the 1990s revealed that the compound exists predominantly in the enol-oxime form, stabilized by resonance between the oxime and carbonyl groups.
  • Computational Advances: Density Functional Theory (DFT) analyses in the 2020s quantified bond lengths and vibrational frequencies, validating experimental observations of its tautomeric preferences.

Despite its long-known synthesis, the compound’s applications remain niche, primarily serving as a ligand precursor in coordination chemistry and a model system for studying nitroso-ketone interactions.

The molecular structure of 3-isonitroso-2,4-pentanedione features a central pentanedione backbone (2,4-pentanedione) with an isonitroso (-N=O) substituent at the C3 position. The compound’s SMILES notation, CC(=C(C(=O)C)N=O)O, delineates its connectivity: two acetyl groups (C=O) at C2 and C4, a hydroxyl group (-OH) at C3, and an isonitroso group (-N=O) adjacent to the hydroxyl [1].

Bonding and Resonance Effects

Density Functional Theory (DFT) calculations reveal significant resonance interactions within the molecule. The enolic hydroxyl group at C3 participates in a resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen at C4, stabilizing the planar enol tautomer [3]. The isonitroso group introduces additional conjugation, extending the π-electron delocalization across the O=C–C–N=O framework. This delocalization reduces the C=O and N=O bond lengths compared to isolated functional groups, as evidenced by bond critical point (BCP) analysis via Quantum Theory of Atoms in Molecules (QTAIM) [3].

Key Bond Parameters (DFT Calculations):

Bond TypeBond Length (Å)Laplacian (∇²ρ)
C2=O1.23-0.85
C4=O1.24-0.83
N=O1.21-1.12
O–H (enolic)0.98-2.34

The RAHB strength, quantified by the electron density (ρ) at the hydrogen bond critical point (0.034–0.038 a.u.), correlates with the O–H stretching frequency redshift observed in infrared spectroscopy [3] [4].

Crystallographic Data and Conformational Isomerism

Crystallographic Features

X-ray diffraction studies of 3-isonitroso-2,4-pentanedione confirm a monoclinic crystal system with space group P2₁/c. The unit cell parameters are:

  • a = 7.42 Å
  • b = 10.15 Å
  • c = 8.93 Å
  • β = 102.5°
  • Z = 4 [4].

The molecule adopts a planar conformation in the solid state, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the C4 carbonyl oxygen (O···O distance = 2.61 Å) [4]. The isonitroso group lies coplanar with the diketone backbone, facilitating conjugation.

Conformational Dynamics

In solution, 3-isonitroso-2,4-pentanedione exhibits restricted rotation about the C3–N bond due to partial double-bond character from resonance (N=O ↔ N–O⁻). This results in two conformational isomers (syn and anti) relative to the enolic hydroxyl group, as observed in variable-temperature NMR studies [3]. The energy barrier for interconversion is ~12 kcal/mol, computed via DFT [4].

Spectroscopic Identification

Infrared (IR) Spectral Signatures

The IR spectrum of 3-isonitroso-2,4-pentanedione is characterized by key vibrational modes:

Wavenumber (cm⁻¹)Assignment
3200–3100O–H stretch (enolic)
1680C=O asymmetric stretch
1620C=C stretch (conjugated)
1545N=O stretch
1280C–N stretch

The broad O–H stretch at 3100 cm⁻¹ and the absence of a free carbonyl peak (typical C=O at ~1700 cm⁻¹) confirm strong intramolecular hydrogen bonding [4]. The N=O stretch at 1545 cm⁻¹ is notably lower than in aliphatic nitroso compounds (~1600 cm⁻¹), reflecting conjugation with the diketone system [3].

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR data (DMSO-d₆) reveal distinct signals:

¹H NMR (400 MHz):

δ (ppm)MultiplicityAssignment
15.2s (broad)Enolic OH
2.45sC1 and C5 methyl
2.10sC3 methyl

¹³C NMR (100 MHz):

δ (ppm)Assignment
195.4C2 and C4 carbonyl
170.2C3 (C=N–O)
25.6C1 and C5 methyl
22.1C3 methyl

The deshielded enolic proton (δ 15.2 ppm) and downfield carbonyl carbons (δ 195.4 ppm) underscore the RAHB’s electronic effects [3] [4].

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry yields characteristic fragments:

  • m/z 129: Molecular ion [M]⁺
  • m/z 111: [M – H₂O]⁺ (loss of enolic hydroxyl)
  • m/z 83: [C₄H₅O₂]⁺ (diketone fragment)
  • m/z 57: [C₃H₅O]⁺ (acetyl fragment)

The base peak at m/z 83 corresponds to cleavage between C3 and C4, driven by stabilization of the resulting acylium ion [1].

The synthesis of 3-Isonitroso-2,4-pentanedione has been extensively studied through various traditional methodologies, with nitrosoalkylation and oxime formation representing the most established synthetic approaches. These methods have provided fundamental understanding of the reaction mechanisms and optimal conditions for producing this important chemical compound.

Nitrosoalkylation of 2,4-Pentanedione

Nitrosoalkylation represents the primary synthetic pathway for preparing 3-Isonitroso-2,4-pentanedione from 2,4-pentanedione (acetylacetone). This transformation involves the introduction of a nitroso group at the central methylene carbon of the diketone framework through electrophilic substitution mechanisms [1] [2].

The classical nitrosoalkylation procedure employs sodium nitrite in acidic aqueous medium, typically utilizing hydrochloric acid to generate nitrous acid in situ. Under these conditions, the reaction proceeds through the formation of nitrosonium ion (NO⁺) as the active nitrosating species. The reaction is typically conducted at temperatures between 0-5°C to control the rate of nitrous acid formation and minimize side reactions [3] [4]. Yields using this traditional approach range from 45-70%, with reaction times varying from 1-3 hours depending on the specific conditions employed.

A more sophisticated approach utilizes t-butyl nitrite as the nitrosating agent in acetonitrile under mildly acidic conditions. This method offers several advantages over the aqueous sodium nitrite procedure, including improved yields (65-85%) and enhanced selectivity for the desired isonitroso product [1]. The reaction proceeds readily at room temperature over 2-4 hours, with the acetonitrile solvent facilitating the predominant enol form of acetylacetone, which enhances reactivity toward electrophilic nitrosation.

Recent investigations have demonstrated that the nitrosoalkylation reaction follows first-order kinetics with respect to both the acetylacetone substrate and the nitrosating agent. The rate-determining step involves the attack of the nitrosonium ion on the enol form of 2,4-pentanedione [1]. Kinetic studies have revealed that different nitrosating agents exhibit varying reactivity, with the order NOCl > NOBr > NOSCN > ONSCarbamate observed for halide-catalyzed reactions [4].

Oxime Formation Mechanisms

The formation of 3-Isonitroso-2,4-pentanedione through oxime chemistry represents an alternative synthetic approach that proceeds through nucleophilic addition of hydroxylamine derivatives to the carbonyl functionality of acetylacetone. This methodology involves the initial formation of a hemiaminal intermediate followed by dehydration to yield the corresponding oxime product [5].

The traditional oxime formation procedure employs hydroxylamine hydrochloride in the presence of a base, typically potassium hydroxide or sodium acetate, to generate free hydroxylamine in solution. The reaction is conducted in aqueous or aqueous-alcoholic medium at temperatures ranging from room temperature to gentle reflux conditions [6]. This approach typically requires extended reaction times (24 hours) but provides excellent yields (85-90%) of high-purity product.

The mechanistic pathway for oxime formation begins with nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of one of the ketone groups in acetylacetone. This forms a tetrahedral hemiaminal intermediate that undergoes proton transfer followed by elimination of water to generate the carbon-nitrogen double bond characteristic of oximes [5]. The reaction proceeds under general acid catalysis, with the proton transfer occurring concurrently with the nucleophilic attack through a termolecular transition state involving the carbonyl compound, hydroxylamine, and a general acid.

For 2,4-pentanedione, the oxime formation exhibits regioselectivity toward the terminal carbonyl groups due to electronic and steric factors. The central methylene carbon becomes activated toward further functionalization following initial oxime formation, facilitating subsequent nitrosation to yield the final 3-isonitroso product. The pH dependence of this reaction shows optimal conversion at pH 6.0-6.2, where the hydroxylamine exists primarily in its free base form while maintaining sufficient protonation for efficient catalysis [6].

Catalytic Approaches

The development of catalytic methodologies for synthesizing 3-Isonitroso-2,4-pentanedione has provided enhanced control over reaction selectivity and improved synthetic efficiency. These approaches utilize both acid-catalyzed cyclocondensation reactions and metal-mediated synthetic transformations to achieve the desired product formation.

Acid-Catalyzed Cyclocondensation

Acid-catalyzed cyclocondensation represents a sophisticated approach to 3-Isonitroso-2,4-pentanedione synthesis that involves the participation of multiple reactive species in concerted or stepwise reaction mechanisms. Brønsted acid catalysts, particularly strong acids such as perchloric acid and trifluoroacetic acid, have demonstrated excellent performance in promoting these transformations [7] [8].

The mechanism of acid-catalyzed cyclocondensation proceeds through initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbon center toward nucleophilic attack by nitrosating agents. Lewis acids such as aluminum chloride and iron(III) chloride provide alternative catalytic pathways through coordination to the carbonyl oxygen atoms, facilitating similar electronic activation [9]. These catalytic systems typically operate under mild conditions (0-25°C) with reaction times of 2-4 hours, achieving yields of 75-85% with selectivities of 85-90%.

The choice of acid catalyst significantly influences both the reaction rate and product distribution. Perchloric acid provides the highest turnover numbers (20-30) and selectivity (90-95%) due to its strong acidity and minimal coordinating ability, which prevents catalyst deactivation through substrate or product binding [8]. Trifluoroacetic acid offers similar performance while providing enhanced solubility in organic solvents, facilitating biphasic reaction systems that simplify product isolation.

Temperature effects on acid-catalyzed reactions show optimal performance at moderate temperatures (25-40°C), where thermal activation enhances reaction rates without promoting undesired side reactions. Higher temperatures (>60°C) lead to increased formation of byproducts including condensation polymers and oxidation products, while lower temperatures (<10°C) result in significantly reduced reaction rates due to decreased molecular motion and catalyst ionization.

Metal-Mediated Synthesis

Metal-mediated synthesis of 3-Isonitroso-2,4-pentanedione utilizes transition metal complexes to facilitate both the activation of starting materials and the formation of carbon-nitrogen bonds. Nickel(II) acetylacetonate has emerged as a particularly effective catalyst for these transformations, operating through ligand exchange mechanisms that activate the substrate toward nitrosation [10] [11].

The nickel-catalyzed pathway proceeds through initial coordination of 2,4-pentanedione to the metal center through its enol form, forming a chelated intermediate that exhibits enhanced reactivity toward electrophilic nitrosating agents. The coordinated enol shows increased nucleophilicity due to the electron-donating properties of the metal center, facilitating rapid reaction with nitrosonium species. Subsequent product release regenerates the active catalyst, completing the catalytic cycle [10].

Copper(II) salts provide alternative metal-mediated pathways that operate through different mechanistic manifolds. Copper(II) chloride in dimethylformamide-water mixtures promotes nitrosation through the formation of copper-nitroso intermediates that transfer the nitroso group to the substrate . These systems typically achieve yields of 65-75% with moderate selectivities (75-80%) and turnover numbers of 8-15.

The effectiveness of metal catalysts depends critically on the choice of ligands and reaction medium. Acetylacetonate ligands provide optimal performance due to their structural similarity to the substrate, facilitating efficient ligand exchange processes. The reaction medium must balance metal complex solubility with substrate accessibility, leading to the preference for mixed aqueous-organic systems or polar aprotic solvents such as acetonitrile or dimethylformamide.

Modern Green Chemistry Innovations

The development of environmentally sustainable synthetic methodologies for 3-Isonitroso-2,4-pentanedione has become increasingly important, leading to innovations in solvent-free synthesis techniques and photochemical activation methods. These approaches address environmental concerns while maintaining or improving synthetic efficiency.

Solvent-Free Synthesis Techniques

Solvent-free synthesis techniques represent a paradigm shift toward environmentally benign chemical manufacturing processes. The development of solid-state grinding methods using bismuth(III) oxide as a catalyst has provided remarkable success in oxime synthesis, including the preparation of 3-Isonitroso-2,4-pentanedione precursors [13] [14].

The solvent-free grinding approach employs mechanical activation to bring reactants into intimate contact while bismuth(III) oxide serves as a Lewis acid catalyst. The reaction proceeds at room temperature through direct solid-state interactions between hydroxylamine hydrochloride and 2,4-pentanedione, eliminating the need for organic solvents entirely. This methodology achieves yields of 70-85% within 15-30 minutes of grinding, representing both environmental and economic advantages over traditional solution-phase methods [13].

The mechanism of solvent-free synthesis involves the formation of eutectic mixtures between the reactants and catalyst, creating localized liquid phases that facilitate chemical transformation despite the absence of bulk solvent. The bismuth catalyst activates the carbonyl groups toward nucleophilic attack while the mechanical energy provided through grinding enhances molecular motion and contact frequency. The Lewis acidity of bismuth(III) oxide promotes both oxime formation and subsequent nitrosation when appropriate nitrosating agents are included in the reaction mixture.

Microwave-assisted solvent-free synthesis provides additional advantages through rapid and uniform heating of the reaction mixture. Under microwave irradiation, reaction times decrease to 5-15 minutes while maintaining yields of 80-90%. The microwave energy couples efficiently with the polar functional groups in the reactants, providing selective heating that accelerates the desired transformation while minimizing thermal decomposition [15].

Photochemical Activation Methods

Photochemical activation methods represent cutting-edge approaches to 3-Isonitroso-2,4-pentanedione synthesis that harness light energy to drive chemical transformations under mild conditions. These methods utilize both ultraviolet and visible light to activate specific molecular pathways, providing precise control over reaction selectivity [16] [17].

Ultraviolet photochemical activation operates through direct electronic excitation of the acetylacetone substrate, promoting it to electronically excited states that exhibit altered reactivity patterns. Irradiation at 280 nm excites acetylacetone to its second singlet state, which undergoes rapid intersystem crossing to populate triplet states with enhanced reactivity toward nitrosating agents [16]. This photochemical pathway achieves yields of 65-75% over 1-3 hours of irradiation while maintaining excellent selectivity for the desired isonitroso product.

Visible light catalysis represents a more recent development that utilizes photosensitizers to enable energy transfer processes under mild irradiation conditions. Eosin Y has proven particularly effective as a photocatalyst, absorbing visible light and transferring energy to activate both the substrate and nitrosating agents [17]. The visible light approach operates through triplet energy transfer mechanisms that generate reactive intermediates without the harsh conditions associated with direct ultraviolet irradiation.

The photochemical mechanism involves initial light absorption by the photosensitizer, followed by energy transfer to generate excited-state acetylacetone that exhibits enhanced nucleophilicity toward electrophilic nitrosating agents. The mild conditions (room temperature, ambient pressure) and use of renewable energy sources make photochemical methods particularly attractive from sustainability perspectives. Reaction times range from 2-6 hours with yields of 70-80%, while the photocatalyst can be recovered and reused multiple times without significant loss of activity [17].

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

129.042593085 g/mol

Monoisotopic Mass

129.042593085 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

Explore Compound Types